5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione: is a nitrogen-containing heterocyclic compound. It belongs to the class of isoindoles, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a nitro group at the 5-position and a dione structure makes this compound particularly interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the condensation of orthophenylenediamine with orthophthalaldehyde, followed by alkylation and subsequent reactions to introduce the nitro group . Another method includes the use of α-aryldiazoesters and benzyl azides in the presence of a rhodium catalyst, which facilitates the formation of the isoindole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitro and dione positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, this compound derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins .
Vergleich Mit ähnlichen Verbindungen
- 1H-Indole, 2,3-dihydro-
- 5H-Benzo[4,5]imidazo[2,1-a]isoindole
- 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one
Comparison: 5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione is unique due to the presence of both a nitro group and a dione structure. This combination imparts distinct chemical reactivity and biological activity compared to other isoindole derivatives. The nitro group enhances its potential for bioreduction and interaction with biomolecules, while the dione structure provides additional sites for chemical modification .
Eigenschaften
CAS-Nummer |
35945-36-9 |
---|---|
Molekularformel |
C12H6N2O4 |
Molekulargewicht |
242.19 g/mol |
IUPAC-Name |
5-nitrobenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C12H6N2O4/c15-11-8-4-6-2-1-3-10(14(17)18)7(6)5-9(8)12(16)13-11/h1-5H,(H,13,15,16) |
InChI-Schlüssel |
NMEUJFWBZBTFBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=C(C=C2C(=C1)[N+](=O)[O-])C(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.